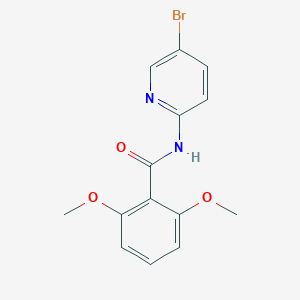
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide, also known as BMB-4, is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. BMB-4 belongs to a class of compounds known as benzamides, which have been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammation research has also shown that N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide possesses anti-inflammatory properties by suppressing the production of inflammatory cytokines. Furthermore, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been found to have antimicrobial activity against various bacteria and fungi.
Wirkmechanismus
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of inflammatory cytokines. N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has also been found to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide in lab experiments include its potential as a therapeutic agent in various diseases, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and antimicrobial properties. However, there are also limitations to using N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide in lab experiments, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in various diseases, and the exploration of its mechanism of action. Furthermore, the development of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide derivatives with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide in vivo could provide valuable information for the development of clinical trials.
Synthesemethoden
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide involves several steps, including the reaction of 2-amino-5-bromo-6-methylpyridine with 3-chloro-4-methoxybenzoyl chloride in the presence of a base, followed by purification and isolation of the product. The yield of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide can be improved by optimizing reaction conditions, such as temperature, reaction time, and solvent choice.
Eigenschaften
Molekularformel |
C14H12BrClN2O2 |
|---|---|
Molekulargewicht |
355.61 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C14H12BrClN2O2/c1-8-10(15)4-6-13(17-8)18-14(19)9-3-5-12(20-2)11(16)7-9/h3-7H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
UQGUUAIIPDIINU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Br |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244739.png)
![2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244741.png)
![4-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244742.png)
![2-chloro-5-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244744.png)
![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![2,6-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244751.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)


![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)
